1,3-Benzothiazole-2-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

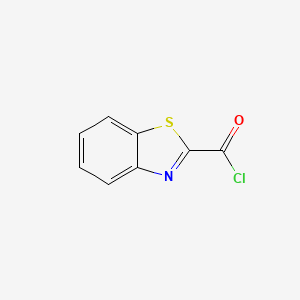

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazole-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNOS/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIGQLLPWDXVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379926 | |

| Record name | 1,3-benzothiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67748-61-2 | |

| Record name | 1,3-benzothiazole-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazole-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1,3-Benzothiazole-2-carbonyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Benzothiazole-2-carbonyl chloride, a key heterocyclic building block in medicinal chemistry and synthetic organic chemistry. This document outlines its chemical and physical properties, provides representative experimental protocols for its synthesis and derivatization, and illustrates its utility as a reactive intermediate for the development of novel compounds.

Core Properties and Identifiers

This compound (CAS No. 67748-61-2) is a solid, reactive acyl chloride.[1][2] It serves as a primary reagent for introducing the benzothiazole-2-carbonyl moiety into various molecular scaffolds. The benzothiazole ring system is a significant pharmacophore found in a wide array of biologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 67748-61-2 | [4][5] |

| Molecular Formula | C₈H₄ClNOS | [5][6] |

| Molecular Weight | 197.64 g/mol | [5][6] |

| IUPAC Name | This compound | [4] |

| Appearance | Solid | [1][2] |

| Melting Point | 114-118 °C or 150 °C (decomposes) | [1][7] |

| PubChem CID | 2776254 | [4] |

| MDL Number | MFCD03659697 | [2] |

| InChI Key | AOIGQLLPWDXVGB-UHFFFAOYSA-N | [2] |

| SMILES String | ClC(=O)c1nc2ccccc2s1 | [2] |

Spectroscopic Profile

Table 2: Expected Spectroscopic Features

| Technique | Feature | Expected Region/Signals |

| FTIR | C=O Stretch (Acyl Chloride) | Strong absorption band around 1750-1815 cm⁻¹. The exact position can be influenced by conjugation with the benzothiazole ring.[9] |

| FTIR | C=N Stretch (Thiazole Ring) | Characteristic absorption in the 1640-1400 cm⁻¹ region.[10] |

| FTIR | C=C Stretch (Aromatic) | Multiple bands in the 1600-1450 cm⁻¹ region. |

| ¹H NMR | Aromatic Protons (Benzene Ring) | Multiplets expected in the δ 7.5-8.5 ppm range. The four protons on the benzene portion of the benzothiazole ring would exhibit complex splitting patterns. |

| ¹³C NMR | Carbonyl Carbon (Acyl Chloride) | Signal expected in the δ 160-170 ppm range. |

| ¹³C NMR | Aromatic & Thiazole Carbons | Multiple signals expected in the δ 120-155 ppm range, corresponding to the eight other carbon atoms in the bicyclic ring system. |

Synthesis and Reactivity

This compound is a versatile intermediate. Its reactivity is dominated by the electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution with amines, alcohols, and other nucleophiles to form stable amides and esters, respectively.

Representative Synthesis Protocol

The most common laboratory-scale synthesis of an acyl chloride is the treatment of the corresponding carboxylic acid with thionyl chloride (SOCl₂). While a specific protocol for this compound is not detailed in the provided search results, a general and reliable procedure based on this transformation is presented below. This method is analogous to procedures used for preparing similar heterocyclic acyl chlorides.[5]

Reaction: 1,3-Benzothiazole-2-carboxylic acid → this compound

Materials:

-

1,3-Benzothiazole-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or Toluene

-

N,N-Dimethylformamide (DMF, catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet connected to a scrubber), suspend 1,3-Benzothiazole-2-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops) to the suspension.

-

Slowly add thionyl chloride (1.5-2.0 eq) to the mixture at room temperature. Gas evolution (HCl and SO₂) will be observed.

-

Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) by quenching a small aliquot with methanol and spotting against the starting material methyl ester.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, the crude product can be co-evaporated with anhydrous toluene.

-

The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by recrystallization from a non-protic solvent like hexane.

Representative Protocol for Amide Formation

The primary application of this compound in drug discovery is the synthesis of benzothiazole-2-carboxamides.[11] The following is a general procedure for the acylation of a primary or secondary amine.

Reaction: this compound + R¹R²NH → N-substituted-1,3-benzothiazole-2-carboxamide

Materials:

-

This compound

-

Primary or secondary amine (R¹R²NH)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Pyridine (as a non-nucleophilic base)

Procedure:

-

Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC until the starting amine is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. ベンゾチアゾール-2-カルボニルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Benzothiazole synthesis [organic-chemistry.org]

- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 6. rheniumshop.co.il [rheniumshop.co.il]

- 7. This compound | 67748-61-2 [chemicalbook.com]

- 8. This compound [synhet.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis and Characterization of 1,3-Benzothiazole-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and reactivity of 1,3-Benzothiazole-2-carbonyl chloride, a key intermediate in the development of various pharmaceutical and bioactive molecules. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 1,3-Benzothiazole-2-carboxylic acid, via the condensation of 2-aminothiophenol with a suitable C2-synthon. The subsequent step is the conversion of the carboxylic acid to the corresponding acyl chloride.

Experimental Protocols

This procedure is based on the general method of condensing 2-aminothiophenol with a dicarboxylic acid.

Materials:

-

2-Aminothiophenol

-

Oxalic acid

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Hydrochloric acid (HCl) (1 M)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, a mixture of 2-aminothiophenol (1 equivalent) and oxalic acid (1.1 equivalents) is prepared.

-

Polyphosphoric acid is added in sufficient quantity to ensure proper mixing and heating.

-

The reaction mixture is heated to 120-130°C with constant stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice-cold water.

-

The resulting precipitate is collected by filtration and washed with water.

-

The crude product is suspended in a 5% sodium bicarbonate solution to dissolve the carboxylic acid.

-

The solution is filtered to remove any insoluble impurities.

-

The filtrate is then acidified with 1 M hydrochloric acid until precipitation is complete.

-

The purified 1,3-Benzothiazole-2-carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

This procedure details the conversion of the carboxylic acid to the acyl chloride using thionyl chloride.[1][2]

Materials:

-

1,3-Benzothiazole-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a solution of 1,3-Benzothiazole-2-carboxylic acid (1 equivalent) in anhydrous toluene, a catalytic amount of DMF is added.

-

Thionyl chloride (1.5-2.0 equivalents) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux (approximately 80-90°C) for 2-4 hours. The evolution of sulfur dioxide and hydrogen chloride gas will be observed.

-

The progress of the reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid.

-

After the reaction is complete, the excess thionyl chloride and toluene are removed under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by distillation under high vacuum or by recrystallization from a suitable solvent like hexane.

Characterization Data

The synthesized this compound should be characterized using various spectroscopic techniques to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₈H₄ClNOS |

| Molecular Weight | 197.64 g/mol |

| Appearance | Off-white to yellow solid |

| Melting Point | 114-118 °C |

| ¹H NMR (CDCl₃, ppm) | δ 8.20-8.00 (m, 2H, Ar-H), 7.65-7.50 (m, 2H, Ar-H) |

| ¹³C NMR (CDCl₃, ppm) | δ 165.0 (C=O), 153.5 (C2), 136.0, 128.0, 127.5, 125.0, 122.0 (Ar-C) |

| IR (KBr, cm⁻¹) | ~1750 (C=O, acyl chloride), ~1590, 1470 (C=C, aromatic), ~750 (C-S) |

| Mass Spec (EI, m/z) | 197 (M⁺), 162 (M⁺ - Cl) |

Note: The NMR and IR data are predicted values based on the analysis of similar structures and may vary slightly from experimental results.

Reactivity and Applications

This compound is a reactive intermediate that readily undergoes nucleophilic acyl substitution reactions. This reactivity makes it a valuable building block for the synthesis of a variety of derivatives.

The reaction of this compound with primary or secondary amines yields the corresponding amides. These amides are often targeted for their potential biological activities.[3]

General Procedure:

-

The amine (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base (e.g., triethylamine, pyridine) (1.1 equivalents).

-

The solution is cooled to 0°C.

-

A solution of this compound (1 equivalent) in the same solvent is added dropwise.

-

The reaction is stirred at room temperature until completion (monitored by TLC).

-

The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude amide, which can be purified by chromatography or recrystallization.

Esterification can be achieved by reacting the acyl chloride with an alcohol, often in the presence of a base to neutralize the HCl byproduct.[4]

General Procedure:

-

The alcohol (1 equivalent) and a base like pyridine or triethylamine (1.1 equivalents) are dissolved in an aprotic solvent.

-

This compound (1 equivalent) is added, and the mixture is stirred at room temperature.

-

Work-up is similar to the amide synthesis, involving aqueous washes and solvent evaporation, followed by purification.

This guide provides a foundational understanding for the synthesis and utilization of this compound in a research and development setting. The provided protocols are general and may require optimization based on specific substrates and laboratory conditions.

References

- 1. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inpressco.com [inpressco.com]

Spectroscopic and Synthetic Profile of 1,3-Benzothiazole-2-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for the versatile reagent, 1,3-Benzothiazole-2-carbonyl chloride. This document details predicted spectroscopic data based on analogous structures, outlines detailed experimental protocols for its synthesis and characterization, and presents a logical workflow for its analysis.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.20 - 8.10 | Doublet | Aromatic CH (H4/H7) |

| 7.95 - 7.85 | Doublet | Aromatic CH (H4/H7) |

| 7.65 - 7.50 | Multiplet | Aromatic CH (H5, H6) |

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 165 - 160 | C=O (Carbonyl chloride) |

| 155 - 150 | C2 (Benzothiazole ring) |

| 150 - 145 | Aromatic C (Quaternary) |

| 135 - 130 | Aromatic C (Quaternary) |

| 130 - 125 | Aromatic CH |

| 125 - 120 | Aromatic CH |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are presented in Table 3.

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 1780 - 1740 | C=O (Acid Chloride) | Stretching |

| 1600 - 1450 | Aromatic C=C | Stretching |

| ~1315 | C-N | Stretching |

| ~760 | C-S | Stretching |

| 800 - 600 | C-Cl | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Table 4: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 197/199 | [M]⁺ (Molecular ion peak, chlorine isotopes) |

| 162 | [M-Cl]⁺ |

| 134 | [M-COCl]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its characterization using various spectroscopic techniques.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of 2-mercaptobenzothiazole with an oxidizing and chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of a suitable solvent like N,N-dimethylformamide (DMF).

Materials and Reagents:

-

2-Mercaptobenzothiazole

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or other inert solvent)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with 2-mercaptobenzothiazole and anhydrous toluene under an inert atmosphere.

-

A catalytic amount of DMF is added to the suspension.

-

Thionyl chloride is added dropwise to the stirred suspension at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess thionyl chloride and solvent are removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from an appropriate solvent (e.g., hexane or a mixture of hexane and ethyl acetate), to yield this compound as a solid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

The purified sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The spectra are acquired at room temperature, with standard pulse sequences used for both ¹H and ¹³C data collection.

Infrared (IR) Spectroscopy:

-

FT-IR spectra are recorded on a Fourier-transform infrared spectrometer.

-

A small amount of the solid sample is finely ground with potassium bromide (KBr) to form a pellet.

-

Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or by direct infusion.

-

For GC-MS, the sample is dissolved in a volatile organic solvent and injected into the GC.

-

Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using the described spectroscopic techniques.

Caption: Workflow for the characterization of this compound.

An In-depth Technical Guide to 1,3-Benzothiazole-2-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzothiazole-2-carbonyl chloride is a pivotal chemical intermediate, belonging to the benzothiazole class of heterocyclic compounds. The benzothiazole core is a significant pharmacophore found in numerous biologically active molecules, demonstrating a wide array of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis and reactivity, and its burgeoning role in modern drug discovery, particularly as a scaffold for the development of targeted signaling pathway inhibitors.

Chemical Identity and Synonyms

The nomenclature and identification of this compound are crucial for accurate scientific communication and chemical sourcing.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₄ClNOS | [2] |

| Molecular Weight | 197.64 g/mol | [2] |

| Appearance | Yellow solid | |

| Melting Point | 114-118 °C | |

| Solubility | Soluble in various organic solvents. | |

| Sensitivity | Moisture sensitive. |

Spectral Data:

-

¹H NMR: Aromatic protons of the benzothiazole ring are expected to appear in the range of δ 7.0-8.5 ppm.

-

¹³C NMR: The carbonyl carbon is expected to have a characteristic chemical shift in the range of δ 160-170 ppm. Aromatic carbons will appear in the δ 110-155 ppm region.

-

FT-IR: A strong absorption band characteristic of the carbonyl (C=O) stretching of the acid chloride is expected around 1750-1790 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are critical for its practical application in research and development.

Synthesis of this compound

The synthesis of this compound is typically achieved from its corresponding carboxylic acid precursor, 1,3-benzothiazole-2-carboxylic acid. A common and efficient method for this conversion is the use of thionyl chloride (SOCl₂).

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,3-benzothiazole-2-carboxylic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents). A small amount of a catalyst, such as a few drops of dimethylformamide (DMF), can be added to facilitate the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the toxic and corrosive SOCl₂ vapors.

-

Purification: The crude this compound can be purified by recrystallization from a suitable anhydrous organic solvent, such as hexane or a mixture of hexane and dichloromethane, to yield the final product as a solid.

Representative Reaction: Amide Formation with Aniline

The high reactivity of the acyl chloride functional group in this compound makes it a valuable reagent for the synthesis of a wide range of derivatives. A common reaction is the formation of amides through reaction with primary or secondary amines.

Reaction Scheme:

Caption: Inhibition of the STAT3 signaling pathway by a benzothiazole derivative.

Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a key factor in cancer development. Certain benzothiazole derivatives have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, ultimately resulting in cell death.

Caption: Induction of apoptosis via the mitochondrial pathway by a benzothiazole derivative.

General Workflow for Drug Development

This compound is a versatile starting material in the drug discovery process. A typical workflow involves its use in the synthesis of a library of derivatives, which are then screened for biological activity against a specific target.

Caption: General workflow for drug development using this compound.

Conclusion

This compound is a highly valuable and versatile chemical entity for researchers and professionals in the field of drug discovery and development. Its reactive nature allows for the facile synthesis of a diverse range of benzothiazole derivatives. The proven biological activity of these derivatives, particularly as inhibitors of key signaling pathways in cancer and inflammatory diseases, underscores the importance of this compound as a foundational building block for the development of novel therapeutics. This guide provides the essential technical information to facilitate its effective use in the laboratory and to inspire further research into the therapeutic potential of the benzothiazole scaffold.

References

Biological activity of 1,3-Benzothiazole-2-carbonyl chloride derivatives

An In-depth Technical Guide to the Biological Activity of 1,3-Benzothiazole-2-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. This technical guide focuses specifically on derivatives synthesized from 1,3-benzothiazole-2-carbonyl chloride, primarily N-substituted benzothiazole-2-carboxamides. These compounds have demonstrated significant potential as anticancer, antimicrobial, and enzyme inhibitory agents. This document provides a comprehensive overview of their synthesis, biological activities supported by quantitative data, detailed experimental protocols for their evaluation, and visual diagrams of key workflows and mechanisms of action to facilitate understanding and further research in this promising area of drug discovery.

Synthesis of 1,3-Benzothiazole-2-carboxamide Derivatives

The most direct method for synthesizing N-substituted 1,3-benzothiazole-2-carboxamides involves the acylation of various primary or secondary amines with this compound. This reaction typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct. The versatility of this synthesis allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships (SAR).[1][2]

General Synthetic Protocol

A solution of a selected primary or secondary amine (1.0 equivalent) and a base such as triethylamine or pyridine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C). To this stirred solution, a solution of this compound (1.1 equivalents) in the same anhydrous solvent is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of 2-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

References

The Dual Arsenal: A Technical Guide to the Anticancer and Antimicrobial Properties of Benzothiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] Its derivatives have garnered significant attention for their potential as both anticancer and antimicrobial agents.[4][5][6] The structural versatility of the benzothiazole nucleus allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological properties.[1] This technical guide provides an in-depth overview of the current research on the anticancer and antimicrobial properties of benzothiazole compounds, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Properties of Benzothiazole Derivatives

Benzothiazole derivatives have shown potent cytotoxic activity against a variety of cancer cell lines.[7][8] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways that regulate cell proliferation, survival, and death.[9][10]

Quantitative Data: In Vitro Anticancer Activity

The anticancer efficacy of benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. The following tables summarize the in vitro cytotoxic activity of representative benzothiazole derivatives against various human cancer cell lines.

Table 1: Anticancer Activity of Substituted Benzothiazole Derivatives

| Derivative Class | Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Fluorinated 2-Arylbenzothiazoles | 3-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.57 | [11] |

| 4-(5-fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 (Breast) | 0.4 | [11] | |

| Semicarbazone Derivatives | Indole based hydrazine carboxamide scaffold 12 | HT-29 (Colon) | 0.015 | [11] |

| 2-hydroxybenzylidene containing semicarbazide 10 | MDA-MB-231 (Breast) | 0.24 - 0.92 | [11] | |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29 (Colon) | 0.024 | [7][12] | |

| H460 (Lung) | 0.29 | [7][12] | ||

| A549 (Lung) | 0.84 | [7][12] | ||

| MDA-MB-231 (Breast) | 0.88 | [7][12] | ||

| Urea Derivatives | Urea moiety based fluorophenyl containing benzothiazole derivative 4 | Leukemia cell lines | < 0.01 (log GI50 < -7) | [7] |

| Urea benzothiazole 56 | 60 cancer cell lines (average) | 0.38 | [12] | |

| Pyrimidine Derivatives | Pyrimidine based isoxazole derivative 34 | Colon cancer cell line | - | [7] |

| Substituted pyrimidine containing benzothiazole derivative 35 | Lung, breast, renal cancer cell lines | - | [3][7] | |

| Acetamide Derivatives | Acetamide methoxybenzothiazole derivative 61 | A549 (Lung) | 10.67 ± 2.02 µg/mL | [3][7] |

| Acetamide ethoxybenzothiazole derivative 62 | A549 (Lung) | 9.0 ± 1.0 µg/mL | [3][7] | |

| Carbohydrazide Derivatives | N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide 65 | PC-3 (Prostate) | 19.9 ± 1.17 µg/mL | [3][7] |

| LNCaP (Prostate) | 11.2 ± 0.79 µg/mL | [3][7] | ||

| Thiazolidine Derivatives | Substituted chlorophenyl oxothiazolidine based benzothiazole 53 | HeLa (Cervical) | 9.76 | [3] |

| Naphthalimide Derivatives | Naphthalimide derivative 66 | HT-29 (Colon) | 3.72 ± 0.3 | [3] |

| A549 (Lung) | 4.074 ± 0.3 | [3] | ||

| MCF-7 (Breast) | 7.91 ± 0.4 | [3] | ||

| Naphthalimide 67 | HT-29 (Colon) | 3.47 ± 0.2 | [3] | |

| A549 (Lung) | 3.89 ± 0.3 | [3] | ||

| MCF-7 (Breast) | 5.08 ± 0.3 | [3] | ||

| Pyridine Based Derivatives | Substituted bromopyridine acetamide benzothiazole derivative 29 | SKRB-3 (Breast) | 0.0012 | [3] |

| SW620 (Colon) | 0.0043 | [3] | ||

| A549 (Lung) | 0.044 | [3] | ||

| HepG2 (Liver) | 0.048 | [3] | ||

| Chloro-Substituted Derivatives | Dichlorophenyl containing chlorobenzothiazole 51 | HOP-92 (Non-small cell lung) | 0.0718 | [3] |

| 2-Substituted Benzothiazoles | Compound A | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [13] |

| Compound B | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [13] | |

| 1,3,4-Thiadiazole Derivatives | Compound 4g | HT-1376 (Bladder) | 26.51 (24h) | [14] |

| 2-Aminobenzothiazole-Piperazine Hybrids | OMS5 | A549 (Lung) | 22.13 - 61.03 | [15] |

| OMS14 | MCF-7 (Breast) | 22.13 - 61.03 | [15] |

Signaling Pathways in Anticancer Activity

Benzothiazole derivatives exert their anticancer effects by targeting various signaling pathways crucial for cancer cell survival and proliferation.

One of the key mechanisms is the induction of apoptosis.[11] Some benzothiazole compounds have been shown to suppress the PI3K/AKT signaling pathway, a critical regulator of cell survival.[16] Inhibition of this pathway leads to the upregulation of pro-apoptotic proteins like caspase-3 and cytochrome-c, ultimately resulting in programmed cell death.[16]

Another important mechanism is the inhibition of tyrosine kinases, which are often overactive in cancer cells and drive tumor growth.[9][10] Furthermore, some derivatives can induce apoptosis through the generation of reactive oxygen species (ROS) and inhibit topoisomerases, enzymes essential for DNA replication.[9][10] The NF-κB signaling pathway, which plays a role in inflammation-associated cancers, is also a target for certain benzothiazole compounds.[13]

Experimental Protocols: Anticancer Activity Assessment

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution. The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[11]

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength typically between 500 and 600 nm.[11]

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[11]

Wound-Healing Assay for Cell Migration

This assay is used to evaluate the effect of a compound on cell migration.

-

Cell Monolayer: A confluent monolayer of cancer cells is created in a culture dish.

-

"Wound" Creation: A sterile pipette tip is used to create a scratch or "wound" in the monolayer.

-

Compound Treatment: The cells are then treated with the benzothiazole derivative.

-

Monitoring: The closure of the wound is monitored and photographed at different time points.

-

Analysis: The rate of cell migration is quantified by measuring the area of the wound over time.[13][14]

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique to analyze the effects of a compound on apoptosis and the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the benzothiazole compound, harvested, and washed.

-

Staining:

-

For Apoptosis: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a DNA-binding dye like propidium iodide (PI) to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

-

For Cell Cycle: Cells are fixed and stained with a fluorescent dye that intercalates with DNA, such as PI. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]

-

-

Analysis: The stained cells are analyzed using a flow cytometer.[13][14]

Antimicrobial Properties of Benzothiazole Derivatives

Benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[1][6][17] Their efficacy is attributed to their ability to interfere with essential microbial cellular processes.[18]

Quantitative Data: In Vitro Antimicrobial Activity

The antimicrobial potency of benzothiazole compounds is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antibacterial and Antifungal Activity of Benzothiazole Derivatives

| Compound(s) | Target Microorganism(s) | MIC (µg/mL) | Reference(s) |

| Compounds 3 & 4 | Staphylococcus aureus | 50 - 200 | [18] |

| Bacillus subtilis | 25 - 200 | [18] | |

| Escherichia coli | 25 - 100 | [18] | |

| Compounds 10 & 12 | Various bacteria and fungi | Moderate activity | [18] |

| Compound 16c | Staphylococcus aureus | 0.025 mM | [19] |

| Compound 41c | Escherichia coli | 3.1 | [20] |

| Pseudomonas aeruginosa | 6.2 | [20] | |

| Bacillus cereus | 12.5 | [20] | |

| Staphylococcus aureus | 12.5 | [20] | |

| Compounds 46a & 46b | Escherichia coli | 15.62 | [20] |

| Pseudomonas aeruginosa | 15.62 | [20] | |

| Compound 66c | Pseudomonas aeruginosa | 3.1 - 6.2 | [20] |

| Staphylococcus aureus | 3.1 - 6.2 | [20] | |

| Escherichia coli | 3.1 - 6.2 | [20] | |

| Compound 133 | Staphylococcus aureus | 78.125 | [20] |

| Escherichia coli | 78.125 | [20] | |

| Compound 3e | Gram-positive & Gram-negative bacteria | 3.12 | [21] |

| Compound 3n | Fungal strains | 1.56 - 12.5 | [21] |

| Compounds 4b, 4c, 4d, 4f | Bacterial & fungal strains | 3.90 - 15.63 | [22] |

| Compound A07 | Staphylococcus aureus | 15.6 | [23] |

| Escherichia coli | 7.81 | [23] | |

| Salmonella typhi | 15.6 | [23] | |

| Klebsiella pneumoniae | 3.91 | [23] |

Mechanisms of Antimicrobial Action

Benzothiazole derivatives employ several mechanisms to inhibit microbial growth. A significant mode of action is the inhibition of key microbial enzymes.[24] These include:

-

DNA Gyrase: An essential enzyme in bacteria responsible for DNA replication, and a target for some benzothiazole compounds.[18][20]

-

Dihydrofolate Reductase (DHFR) and Dihydropteroate Synthase (DHPS): These enzymes are crucial for the synthesis of folic acid, a vital component for microbial growth.[18][19][20]

-

Other Enzymes: Benzothiazoles have also been reported to inhibit other enzymes such as dihydroorotase, MurB, and peptide deformylase.[20][24]

Furthermore, some benzothiazole compounds can induce leakage of DNA and proteins from microbial cells, indicating membrane disruption as a potential mechanism.[18]

Experimental Protocols: Antimicrobial Activity Assessment

Agar Diffusion Method (Cup Plate or Disk Diffusion)

This is a widely used qualitative or semi-quantitative method for screening antimicrobial activity.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Inoculation of Agar Plates: The surface of an agar plate is uniformly inoculated with the microbial suspension.[1][25]

-

Application of Compound:

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).[1]

-

Measurement of Inhibition Zone: The diameter of the clear zone around the well or disk, where microbial growth is inhibited, is measured in millimeters.[1][26]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This is a quantitative method to determine the MIC of an antimicrobial agent.

-

Serial Dilutions: Two-fold serial dilutions of the benzothiazole compound are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Incubation: The plate is incubated under suitable conditions.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[27]

Conclusion and Future Perspectives

Benzothiazole and its derivatives represent a highly promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents.[4][6] The extensive research highlighted in this guide demonstrates their ability to target a wide array of cancer cell lines and microbial pathogens through diverse mechanisms of action.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the efficacy and selectivity of benzothiazole derivatives.[9][24]

-

Mechanism of Action Elucidation: Further investigation into the specific molecular targets and signaling pathways is crucial for rational drug design.

-

In Vivo Studies: To evaluate the therapeutic potential and pharmacokinetic properties of lead compounds in animal models.[1]

-

Combination Therapies: Exploring the synergistic effects of benzothiazole derivatives with existing anticancer and antimicrobial drugs.

The continued exploration of the chemical space around the benzothiazole scaffold holds great promise for the discovery of new and effective therapeutic agents to combat cancer and infectious diseases.

References

- 1. jchr.org [jchr.org]

- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]

- 11. benchchem.com [benchchem.com]

- 12. flore.unifi.it [flore.unifi.it]

- 13. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jchr.org [jchr.org]

- 18. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]

- 23. pubs.rsc.org [pubs.rsc.org]

- 24. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. jocpr.com [jocpr.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

1,3-Benzothiazole-2-carbonyl Chloride: A Versatile Intermediate in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 1,3-benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. This is attributed to the unique arrangement of its fused benzene and thiazole rings, which allows for diverse interactions with biological targets. As a reactive derivative, 1,3-benzothiazole-2-carbonyl chloride serves as a crucial intermediate for the synthesis of a wide array of pharmacologically active compounds, particularly N-substituted-1,3-benzothiazole-2-carboxamides. These derivatives have demonstrated significant potential in the development of novel therapeutics for various diseases, including cancer, infectious diseases, and neurodegenerative disorders.

Chemical Properties and Reactivity

This compound is a highly reactive acyl chloride. The electron-withdrawing nature of the benzothiazole ring enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles. This reactivity is harnessed to readily form stable amide and ester linkages, providing a straightforward method for introducing the benzothiazole moiety into a diverse range of molecular architectures.

| Property | Value |

| Molecular Formula | C₈H₄ClNOS |

| Molecular Weight | 197.64 g/mol |

| Appearance | Solid |

| Reactivity | Highly reactive towards nucleophiles |

Synthesis of Pharmaceutical Intermediates

The primary application of this compound in pharmaceutical development is the synthesis of N-substituted-1,3-benzothiazole-2-carboxamides. These compounds are formed through the acylation of primary or secondary amines with this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol: Synthesis of N-Aryl-1,3-benzothiazole-2-carboxamides

This protocol describes a general method for the synthesis of N-aryl-1,3-benzothiazole-2-carboxamides from this compound and a substituted aniline.

Materials:

-

This compound

-

Substituted aniline (e.g., 4-fluoroaniline)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

To a solution of the substituted aniline (1.0 equivalent) in the chosen anhydrous solvent, add the tertiary amine base (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the anhydrous solvent to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-1,3-benzothiazole-2-carboxamide.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine the melting point.

Caption: Synthetic workflow for N-Aryl-1,3-benzothiazole-2-carboxamides.

Applications in Drug Discovery and Development

N-substituted-1,3-benzothiazole-2-carboxamides derived from this compound have been investigated for a variety of therapeutic applications, demonstrating a range of biological activities.

Anticancer Activity

Numerous studies have highlighted the potential of benzothiazole-2-carboxamides as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine-4-carboxamide | Not Specified | Not Specified | [1] |

| N-(3-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide | Not Specified | Not Specified | [2] |

Antimicrobial Activity

The benzothiazole nucleus is a key feature in many antimicrobial agents. Derivatives synthesized from this compound have shown promising activity against various bacterial and fungal strains.

| Compound | Organism | MIC (µg/mL) | Reference |

| N-Arylalkylbenzo[d]thiazole-2-carboxamides | Mycobacterium tuberculosis H37Rv | 0.78 - 6.25 | [3] |

| Substituted benzo[d]thiazole-2-carboxamide | Cryptococcus neoformans | 0.125 - 2 | [4] |

| Substituted benzo[d]thiazole-2-carboxamide | Candida albicans | 0.125 - 2 | [4] |

Enzyme Inhibition

A significant mechanism of action for many benzothiazole derivatives is the inhibition of key enzymes involved in disease pathogenesis. Benzothiazole-2-carboxamides have been identified as inhibitors of various enzymes, including kinases and carbonic anhydrases.

Caption: General signaling pathway of enzyme inhibition by benzothiazole derivatives.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of pharmaceutically relevant compounds. Its high reactivity allows for the efficient construction of N-substituted-1,3-benzothiazole-2-carboxamides, a class of compounds with a proven track record of diverse and potent biological activities. The continued exploration of derivatives synthesized from this key intermediate holds significant promise for the discovery and development of novel therapeutics to address a wide range of unmet medical needs.

References

- 1. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

An In-depth Technical Guide to the Chemical Reactivity and Stability of 1,3-Benzothiazole-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 1,3-Benzothiazole-2-carbonyl chloride, a key intermediate in the synthesis of a wide range of biologically active benzothiazole derivatives. This document consolidates available data on its chemical properties, reactivity towards various nucleophiles, and stability under different conditions. Detailed experimental protocols and logical workflows are provided to aid in its practical application in research and development.

Core Chemical Properties and Stability

| Property | Value | Citations |

| CAS Number | 67748-61-2 | |

| Molecular Formula | C₈H₄ClNOS | |

| Molecular Weight | 197.64 g/mol | |

| Melting Point | 114-118 °C | |

| Decomposition Temperature | ~150 °C | |

| Appearance | Solid |

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it a prime target for nucleophilic acyl substitution reactions. This reactivity is the basis for its utility as a building block in organic synthesis.

Nucleophilic Acyl Substitution: A General Overview

The general mechanism for the reaction of this compound with a nucleophile (Nu-H) proceeds through a tetrahedral intermediate. The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of the intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the acylated product.

Figure 1. General reaction mechanism.

Specific Reactions

1. Hydrolysis: this compound reacts readily with water to form 1,3-benzothiazole-2-carboxylic acid and hydrochloric acid. This reaction is typically rapid and exothermic, highlighting the need for anhydrous handling conditions. Kinetic studies on the hydrolysis of benzoyl chloride, a structural analog, show that the reaction can proceed through both Sₙ1 and Sₙ2 pathways depending on the solvent system.[1][2][3][4]

2. Alcoholysis (Esterification): In the presence of an alcohol, this compound undergoes esterification to yield the corresponding benzothiazole-2-carboxylate ester. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. Kinetic studies on the alcoholysis of benzoyl chloride indicate a pseudo-first-order reaction when the alcohol is used in excess.[1]

3. Aminolysis (Amidation): The reaction with primary or secondary amines is a common method for the synthesis of 2-acylaminobenzothiazoles and N-substituted-1,3-benzothiazole-2-carboxamides, many of which exhibit biological activity.[5] The reaction is typically fast and is often performed at low temperatures to control its exothermic nature. An excess of the amine or the addition of a tertiary amine base is used to scavenge the generated HCl.

4. Friedel-Crafts Acylation: As an acyl chloride, it can be used in Friedel-Crafts acylation reactions with electron-rich aromatic compounds in the presence of a Lewis acid catalyst to form aryl ketones.

Experimental Protocols

The following are representative protocols for common reactions involving this compound. These should be adapted based on the specific substrate and desired product.

Protocol 1: Synthesis of N-Aryl-1,3-benzothiazole-2-carboxamide

This protocol describes a general procedure for the amidation of this compound with an aromatic amine.

Materials:

-

This compound

-

Substituted aniline

-

Triethylamine (Et₃N)

-

Dry benzene (or other suitable aprotic solvent like THF or DCM)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq) and triethylamine (1.1 eq) in dry benzene.

-

Cool the solution to 0 °C using an ice bath.

-

In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of dry benzene.

-

Add the solution of this compound dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the triethylamine hydrochloride salt will precipitate. Filter the solid and wash it with a small amount of cold benzene.

-

Combine the filtrates and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of a Benzothiazole-2-carboxylate Ester

This protocol outlines a general method for the esterification of this compound.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., ethanol, methanol)

-

Pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add the anhydrous alcohol (1.2 eq) to the solution.

-

Slowly add pyridine (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 3-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, dilute the mixture with DCM and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

-

Purify the resulting ester by column chromatography on silica gel.

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a typical workflow starting from the synthesis of this compound from its corresponding carboxylic acid, followed by its conversion into amide and ester derivatives.

Figure 2. Synthetic workflow of this compound.

Conclusion

This compound is a highly reactive and versatile chemical intermediate. Its propensity to undergo nucleophilic acyl substitution reactions makes it an invaluable tool for the synthesis of a diverse array of benzothiazole derivatives with potential applications in medicinal chemistry and materials science. Due to its moisture sensitivity, careful handling and storage under anhydrous conditions are paramount to ensure its reactivity and purity. The provided protocols and workflow diagrams serve as a practical guide for researchers utilizing this compound in their synthetic endeavors. Further quantitative studies on its thermal and chemical stability would be beneficial for optimizing its use in various applications.

References

- 1. scholarworks.uni.edu [scholarworks.uni.edu]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. S N 2 character of hydrolysis of benzoyl chloride | Semantic Scholar [semanticscholar.org]

- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthetic Applications of 1,3-Benzothiazole-2-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Benzothiazole-2-carbonyl chloride is a highly reactive and versatile chemical intermediate, pivotal in the synthesis of a diverse array of heterocyclic compounds. Its utility stems from the electrophilic carbonyl group attached to the stable benzothiazole scaffold, a privileged structure in medicinal chemistry. This guide provides an in-depth review of its primary synthetic applications, including the formation of amides, esters, and ketones, which serve as precursors to novel therapeutic agents and functional materials. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in a research and development setting.

Introduction

The benzothiazole nucleus is a cornerstone in the design of compounds with significant biological activity, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] this compound serves as a key building block for introducing functionality at the 2-position of this scaffold. It is typically prepared from its corresponding carboxylic acid by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][3] The high reactivity of the acyl chloride group allows for efficient coupling with a wide range of nucleophiles under mild conditions, making it an ideal starting point for the construction of compound libraries for drug discovery and materials science.[] This document outlines the principal synthetic transformations of this reagent.

Core Synthetic Applications

The primary utility of this compound lies in its role as a powerful acylating agent. It readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles.

The reaction of this compound with primary or secondary amines is one of its most important applications, yielding a wide range of N-substituted benzothiazole-2-carboxamides.[5] The amide bond is a critical functional group in a vast number of pharmaceutical agents.[6] This reaction is typically rapid and high-yielding.[]

The general transformation proceeds via a nucleophilic addition-elimination mechanism, where the amine attacks the electrophilic carbonyl carbon.[5] A non-nucleophilic base, such as triethylamine or pyridine, is commonly added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[]

Caption: General reaction scheme for the synthesis of benzothiazole amides.

Illustrative Data for Amidation Reactions

The following table summarizes representative yields for the synthesis of various benzothiazole amides under standard laboratory conditions.

| Entry | Amine | Solvent | Base | Time (h) | Yield (%) |

| 1 | Aniline | DCM | Triethylamine | 2 | 95 |

| 2 | Piperidine | THF | Triethylamine | 1 | 98 |

| 3 | Benzylamine | DCM | Pyridine | 3 | 92 |

| 4 | 4-Fluoroaniline | Benzene | Triethylamine | 4 | 94 |

| 5 | Morpholine | THF | DIEA | 1.5 | 96 |

Note: Data are illustrative of typical outcomes for this reaction type.

Reaction with alcohols or phenols in the presence of a base (like pyridine or triethylamine) yields the corresponding esters. These esters are valuable as synthetic intermediates and have applications in materials science.

This compound can acylate electron-rich aromatic rings, such as anisole, phenols, or heterocycles, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[7][8] This reaction forms a new carbon-carbon bond, producing 2-aroylbenzothiazoles, which are investigated for their photophysical and biological properties. The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in an electrophilic aromatic substitution.[8][9]

Caption: Reaction pathway for Friedel-Crafts acylation.

Illustrative Data for Friedel-Crafts Acylation

| Entry | Aromatic Substrate | Lewis Acid | Solvent | Time (h) | Yield (%) |

| 1 | Benzene | AlCl₃ | CS₂ | 6 | 75 |

| 2 | Anisole | AlCl₃ | Dichloroethane | 4 | 88 |

| 3 | Toluene | FeCl₃ | Methylene Chloride | 8 | 80 |

| 4 | Thiophene | SnCl₄ | Dichloroethane | 5 | 72 |

Note: Data are illustrative of typical outcomes for this reaction type.

Experimental Protocols

The high reactivity of acyl chlorides necessitates careful handling, typically under anhydrous conditions to prevent hydrolysis to the parent carboxylic acid.[5]

This protocol describes a standard method for the acylation of an aromatic amine.

-

Materials:

-

This compound (1.0 eq)

-

Substituted Aniline (1.05 eq)

-

Anhydrous Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve the substituted aniline (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture to 0 °C in an ice bath.[5]

-

Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[5]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure amide.

-

This protocol outlines the acylation of an electron-rich arene.

-

Materials:

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

This compound (1.0 eq)

-

Arene (e.g., Anisole) (1.1 eq)

-

Anhydrous 1,2-Dichloroethane

-

Ice, concentrated HCl

-

Methylene Chloride (for extraction)

-

-

Procedure:

-

Suspend anhydrous AlCl₃ (1.2 eq) in anhydrous 1,2-dichloroethane in a flask equipped with a stir bar and under an inert atmosphere.[11]

-

Cool the suspension to 0 °C.

-

Add this compound (1.0 eq) portion-wise, ensuring the temperature remains low. An acylium ion complex will form.[8]

-

Add the arene (1.1 eq), dissolved in a small amount of solvent, dropwise to the reaction mixture.[11]

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-8 hours until TLC indicates consumption of the starting material.

-

Carefully quench the reaction by slowly pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.[11]

-

Extract the aqueous layer with methylene chloride (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting ketone by column chromatography or recrystallization.

-

Visualization of Workflows and Applications

Visualizing the synthetic workflow and the relationship between the core reagent and its products is crucial for understanding its utility in drug development.

Caption: A typical experimental workflow from precursor to purified product.

The diverse derivatives synthesized from this compound are screened for a wide range of biological activities, highlighting its importance in medicinal chemistry.

Caption: Relationship between the core reagent and bioactive compound classes.

Conclusion

This compound is a powerful and efficient electrophilic building block for the functionalization of the benzothiazole scaffold. Its straightforward reactions with common nucleophiles provide reliable access to a vast chemical space of amides, esters, and ketones. The protocols and data presented herein underscore its significance and provide a practical guide for researchers in organic synthesis and drug discovery to leverage this versatile reagent in the development of novel, biologically active compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles [mdpi.com]

- 3. ijcmas.com [ijcmas.com]

- 5. benchchem.com [benchchem.com]

- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. fishersci.it [fishersci.it]

- 11. websites.umich.edu [websites.umich.edu]

An In-Depth Technical Guide on the Discovery and History of 1,3-Benzothiazole-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Benzothiazole and its derivatives represent a cornerstone in the field of medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2] These heterocyclic compounds, featuring a benzene ring fused to a thiazole ring, are integral to the development of therapeutic agents across various disease areas, including oncology, infectious diseases, and neurology.[3][4] This technical guide focuses on a particularly reactive and versatile derivative, 1,3-Benzothiazole-2-carbonyl chloride. This compound serves as a critical building block for the synthesis of more complex molecules, enabling the introduction of the benzothiazole pharmacophore through acylation reactions. This guide will delve into the historical context of benzothiazole discovery, the specific synthesis of this compound, its chemical properties, and its applications in drug discovery and development.

Historical Perspective: The Emergence of a Privileged Scaffold

The journey of the benzothiazole nucleus began in the late 19th century. In 1879, A.W. Hofmann reported the first synthesis of 2-substituted benzothiazoles. However, it wasn't until 1921 that a significant industrial application for a benzothiazole derivative was realized, with 2-sulfanylbenzothiazoles being identified as effective vulcanization accelerators for rubber. The parent benzothiazole molecule itself was not isolated from a natural source until 1967, from the volatiles of American cranberries.

The latter half of the 20th century marked a paradigm shift in the perception of benzothiazoles. Researchers began to uncover their vast pharmacological potential, leading to the exploration and development of a wide array of derivatives with diverse biological activities. This established the benzothiazole core as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are able to bind to multiple biological targets with high affinity.[4]

Synthesis of this compound: A Two-Step Approach

The preparation of this compound is typically achieved through a two-step synthetic sequence, starting from a readily available precursor. The overall process involves the synthesis of the corresponding carboxylic acid followed by its conversion to the acid chloride.

Step 1: Synthesis of 1,3-Benzothiazole-2-carboxylic acid

The precursor, 1,3-Benzothiazole-2-carboxylic acid, can be synthesized from 2-methylbenzothiazole through an oxidation reaction.

Experimental Protocol:

A reported method for the preparation of benzothiazole-2-carboxylic acid involves the oxidation of 2-methylbenzothiazole.[5] In a typical procedure, 2-methylbenzothiazole is used as the starting material. The reaction is carried out using an oxidizing agent in a suitable solvent system. For instance, one method utilizes potassium permanganate as the oxidant in a sulfuric acid solution.[5] The reaction mixture is cooled and then acidified, followed by reflux. After the reaction is complete, the mixture is treated with sodium metabisulfite to obtain the desired benzothiazole-2-carboxylic acid.[5]

Another approach involves the use of a mononuclear metalloporphyrin catalyst with sodium hydroxide as an auxiliary agent, and oxygen or hydrogen peroxide as the oxidant in a water and ethanol solvent system.[5]

Reaction Scheme:

Caption: Oxidation of 2-methylbenzothiazole.

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the highly reactive acid chloride is a standard transformation in organic synthesis, often accomplished using thionyl chloride (SOCl₂).[3]

Experimental Protocol:

To a stirred solution of 1,3-Benzothiazole-2-carboxylic acid in an inert solvent (e.g., anhydrous toluene or dichloromethane), an excess of thionyl chloride is added, often with a catalytic amount of dimethylformamide (DMF). The reaction mixture is then heated to reflux for a period of 2 to 4 hours, or until the evolution of sulfur dioxide and hydrogen chloride gas ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography. After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude this compound. The product can be further purified by distillation or recrystallization if necessary.

Reaction Scheme:

Caption: Synthesis of the target acid chloride.

Physicochemical Properties and Data

Quantitative data for this compound and its precursor are summarized in the table below for easy comparison.

| Property | 1,3-Benzothiazole-2-carboxylic acid | This compound |

| CAS Number | 23948-93-8 | 67748-61-2[7] |

| Molecular Formula | C₈H₅NO₂S | C₈H₄ClNOS[7] |

| Molecular Weight | 179.19 g/mol | 197.64 g/mol [7] |

| Melting Point | 184-186 °C | 150 °C (dec.)[8] |

| Appearance | White to off-white powder | - |

Applications in Drug Discovery and Development

This compound is a valuable reagent in medicinal chemistry due to its ability to readily react with nucleophiles such as amines and alcohols. This reactivity allows for the facile introduction of the benzothiazole moiety into a wide range of molecular scaffolds, enabling the synthesis of diverse libraries of compounds for biological screening.